mhy1485

説明

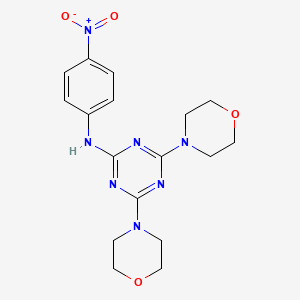

Structure

3D Structure

特性

IUPAC Name |

4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBKQZZINCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MHY1485: A Technical Guide to its Role as an Activator of mTORC1 and mTORC2

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule that has been identified as an activator of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an activator of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This document synthesizes available quantitative data, details experimental protocols for its use, and visualizes the complex signaling pathways involved.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2. These complexes play central roles in integrating environmental cues, such as nutrients and growth factors, to control cellular processes. While mTOR inhibitors have been extensively studied and utilized therapeutically, mTOR activators like this compound offer unique tools for investigating mTOR signaling and may have therapeutic applications in conditions requiring enhanced cellular growth and metabolism. This compound has also been shown to inhibit autophagy through its activation of mTOR.[1][2][3][4][5]

Mechanism of Action: mTORC1 and mTORC2 Activation

This compound activates mTOR, leading to the phosphorylation of downstream targets of both mTORC1 and mTORC2. However, the activation of mTORC2 appears to be cell-type specific.[6][7] The proposed mechanism involves this compound binding to mTOR, possibly at a site distinct from the ATP-binding pocket, or through the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can lead to the phosphorylation of mTOR at Ser2448.[8]

mTORC1 Activation

This compound robustly activates mTORC1, as evidenced by the increased phosphorylation of its canonical downstream effectors, p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][9][10] This activation is dose-dependent and has been observed in a variety of cell lines.

mTORC2 Activation

Evidence suggests that this compound can also activate mTORC2, leading to the phosphorylation of Akt at Serine 473 (Ser473).[7] However, some studies have shown that in certain cellular contexts, such as in osteoblasts, the effects of this compound are primarily mediated by mTORC1, with no significant contribution from mTORC2.[6] This suggests that the activation of mTORC2 by this compound may be indirect or dependent on other cellular factors.

Quantitative Data

| Cell Line | Concentration Range | Observed Effect | Reference |

| Ac2F (rat hepatocytes) | 0.5 - 2 µM | Increased phosphorylation of mTOR (Ser2448) and 4E-BP1. | [1] |

| Human Ovarian Tissue | 1 - 10 µM | Dose-dependent increase in phosphorylation of mTOR and rpS6. | [9] |

| CT26 and LLC (murine tumor cells) | 10 µM | Significant increase in p-mTOR, p-S6, and p-Akt levels when combined with radiation. | [7] |

| HCC (hepatocellular carcinoma) cells | 10 µM | Upregulation of p-mTOR expression. | [4] |

| MC3T3-E1 (osteoblastic cells) | Not specified | Amelioration of dexamethasone-induced cell death. | [6] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: this compound has been used in a variety of cell lines including Ac2F, CT26, LLC, HCC, and MC3T3-E1.[1][4][6][7]

-

Reconstitution and Storage: this compound is typically dissolved in DMSO to create a stock solution. For example, a 15 mM stock can be made by reconstituting 5 mg of powder in 0.86 mL of DMSO.[3] Stock solutions should be stored at -20°C for up to 3 months.[3]

-

Working Concentration: The working concentration of this compound typically ranges from 1 µM to 10 µM, depending on the cell line and the desired effect.[1][7][9]

-

Treatment Duration: Incubation times can vary from 1 hour to several days.[1][9]

Western Blot Analysis of mTOR Pathway Activation

This protocol is a synthesis of methodologies reported in the literature.[1][5]

-

Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE (10-12% gels) and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting key proteins in the mTOR pathway. Recommended antibodies include:

-

p-mTOR (Ser2448)

-

mTOR (total)

-

p-S6K1 (Thr389)

-

S6K1 (total)

-

p-4E-BP1 (Thr37/46)

-

4E-BP1 (total)

-

p-Akt (Ser473)

-

Akt (total)

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.

Visualizations

This compound Signaling Pathway

Caption: this compound activates mTORC1 and, in a cell-type specific manner, mTORC2.

Experimental Workflow for Western Blotting

Caption: A typical experimental workflow for analyzing mTOR pathway activation by this compound using Western blotting.

Conclusion

This compound serves as a valuable research tool for the investigation of mTOR signaling. Its ability to activate both mTORC1 and, in some contexts, mTORC2, allows for the dissection of the downstream consequences of mTOR activation. While its precise potency in terms of EC50 or AC50 values remains to be fully characterized, the existing body of literature provides a solid foundation for its use in a variety of experimental settings. Further research is warranted to elucidate the full spectrum of its cellular effects and its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. 5.00554, mTOR Activator, this compound, 97 (HPLC), solid [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound activates mTOR and protects osteoblasts from dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

MHY1485: A Technical Guide to its Role in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MHY1485, a potent, cell-permeable small molecule widely utilized in research to inhibit the cellular process of autophagy. This compound is distinguished by its dual mechanism of action: activating the master metabolic regulator mTOR and blocking the crucial final step of autophagic degradation. This guide details its molecular mechanism, summarizes key quantitative data, provides established experimental protocols, and visualizes the relevant cellular pathways.

Core Mechanism of Action: A Dual Inhibition Strategy

Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and degraded upon fusion with lysosomes. This compound disrupts this process through a two-pronged approach.

1.1. Activation of the mTOR Signaling Pathway The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central negative regulator of autophagy initiation.[1] this compound functions as a potent activator of mTOR.[1][2][3] It promotes the phosphorylation of mTOR at serine 2448, which in turn phosphorylates its downstream targets, such as 4E-BP1, leading to the suppression of the autophagy-initiating ULK1 complex.[4][5] While the precise binding mechanism is still under investigation, it is suggested that this compound may bind to a site on mTOR distinct from the ATP-binding pocket or act indirectly by activating an upstream signaling pathway such as PI3K/Akt.[4]

1.2. Inhibition of Autophagosome-Lysosome Fusion Beyond its role in mTOR activation, this compound critically inhibits the final, degradative stage of autophagy. It prevents the fusion of autophagosomes with lysosomes.[4][6][7] This blockade leads to the accumulation of immature autophagosomes within the cell, a hallmark phenotype also observed with other late-stage autophagy inhibitors like chloroquine and bafilomycin A1.[4][6] This action effectively halts "autophagic flux"—the complete process of autophagic degradation.[6][7] The suppression of this fusion event is a key aspect of its inhibitory function, leading to a build-up of the autophagosome marker protein LC3-II.[4][6][7]

The following diagram illustrates the dual inhibitory action of this compound on the autophagy pathway.

Quantitative Data Summary

The effects of this compound have been quantified across various studies. The following table summarizes key findings, providing a comparative look at concentrations, cell types, and observed outcomes.

| Parameter Measured | Cell Type | This compound Concentration | Duration | Outcome | Reference |

| mTOR & 4E-BP1 Phosphorylation | Ac2F Rat Hepatocytes | 1-10 µM | 1 hour | Dose-dependent increase in p-mTOR (Ser2448) and p-4E-BP1 levels. | [5] |

| mTOR & rpS6 Phosphorylation | Human Ovarian Tissue | 1-10 µM | N/A | Dose-dependent increase in phosphorylation of mTOR and downstream ribosomal protein S6 (rpS6).[8][9] | [8][9] |

| LC3-II / LC3-I Ratio | Ac2F Rat Hepatocytes | 2 µM | 6 hours | Significant increase in the LC3-II/LC3-I ratio, indicating autophagosome accumulation.[5] | [5] |

| Autophagic Flux | Ac2F Rat Hepatocytes | 2 µM | 6 hours | No further increase in LC3-II after co-treatment with Bafilomycin A1, confirming flux blockage.[5][6] | [5][6] |

| Autophagosome-Lysosome Fusion | Ac2F Rat Hepatocytes | 2 µM | 6 hours | Decreased colocalization of GFP-LC3 (autophagosomes) and LysoTracker (lysosomes).[4][5] | [4][5] |

| p62 Protein Abundance | Macrophages | N/A | N/A | Increased protein abundance of p62 (a marker that is degraded by autophagy).[10] | [10] |

| Retinal Ganglion Cell Protection | Diabetic Mice Model | 10 mg/kg (i.p.) | 11 days | Rescued neuronal cells and reduced apoptosis under hyperglycemic conditions.[11] | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to characterize the effects of this compound on autophagy.

Western Blot Analysis for Autophagy Markers

This protocol is designed to measure the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the phosphorylation status of mTOR pathway components.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Ac2F rat hepatocytes) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 2 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[5]

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Rabbit anti-LC3B (for detecting LC3-I and LC3-II)

-

Rabbit anti-p-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Mouse anti-β-Actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio or the ratio of phosphorylated protein to total protein.

Autophagic Flux Assay

This assay distinguishes between the induction of autophagy and the blockage of lysosomal degradation. This compound is expected to block flux.

Methodology:

-

Experimental Setup: Prepare four groups of cells:

-

Group 1: Vehicle control (DMSO)

-

Group 2: this compound (e.g., 2 µM)

-

Group 3: Lysosomal inhibitor (e.g., 10 nM Bafilomycin A1 or 100 µM Chloroquine)[5]

-

Group 4: this compound + Lysosomal inhibitor

-

-

Treatment: Treat cells with this compound for a total duration of 6 hours. For groups 3 and 4, add the lysosomal inhibitor for the final 1-2 hours of the incubation period.[5]

-

Protein Analysis: Harvest cells and perform Western blot analysis for LC3 as described in Protocol 3.1.

-

Interpretation: In control cells (Group 1 vs 3), the addition of a lysosomal inhibitor should cause a significant accumulation of LC3-II. In this compound-treated cells (Group 2 vs 4), there should be no significant further increase in LC3-II levels upon adding the lysosomal inhibitor, demonstrating that autophagic flux is already blocked.[6]

The workflow for a typical autophagic flux experiment is visualized below.

Confocal Microscopy for Autophagosome-Lysosome Fusion

This imaging-based protocol directly visualizes the inhibitory effect of this compound on the fusion process.

Methodology:

-

Cell Transfection: Transfect cells (e.g., Ac2F) with a plasmid expressing a fluorescently tagged LC3 protein (e.g., AdGFP-LC3) to visualize autophagosomes.[6][7]

-

Treatment: Treat the transfected cells with this compound (e.g., 2 µM for 6 hours) or vehicle. Starvation media can be used as a positive control to induce autophagy.[5]

-

Lysosome Staining: In the final 30-60 minutes of treatment, add a lysosomal dye such as LysoTracker Red to the culture medium to stain lysosomes.[5]

-

Live-Cell Imaging: Wash cells with PBS and image them using a confocal microscope equipped for live-cell imaging.

-

Image Acquisition and Analysis:

-

Capture images in the green channel (GFP-LC3, autophagosomes) and the red channel (LysoTracker, lysosomes).

-

Merge the channels to observe colocalization (which appears as yellow puncta).

-

Quantify the degree of colocalization using an overlap index or Pearson's correlation coefficient in image analysis software. A decrease in colocalization in this compound-treated cells compared to controls indicates inhibition of fusion.[4][5]

-

Conclusion and Implications

This compound is a powerful and specific chemical tool for studying the intricate process of autophagy. Its dual-action mechanism—activating the inhibitory mTOR pathway and directly blocking autophagosome-lysosome fusion—makes it a robust inhibitor of the complete autophagic process.[6][7] The experimental protocols and quantitative data presented here provide a solid foundation for researchers employing this compound to investigate autophagy's role in various physiological and pathological contexts, from neurodegeneration to cancer therapy.[11] Understanding its precise molecular interactions is critical for the accurate interpretation of experimental results and for its potential application in drug development.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 6. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 7. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mTOR-dependent dysregulation of autophagy contributes to the retinal ganglion cell loss in streptozotocin-induced diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

MHY1485: A Technical Guide to its Preliminary Applications in Novel Research Areas

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY1485 is a synthetic, cell-permeable small molecule that has garnered significant interest in the scientific community for its potent and multifaceted biological activities.[1][2] Initially identified as a potent activator of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism, subsequent research has revealed a more complex mechanism of action, primarily centered on the inhibition of autophagy.[3][4][5] This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its core mechanisms, its application in emerging research areas, and detailed experimental protocols for its investigation.

This compound's primary established mechanism is the suppression of the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[4][5] This leads to an accumulation of autophagosomes within the cell.[4][5] Concurrently, this compound activates the mTOR signaling pathway, which is a negative regulator of autophagy initiation.[3] This dual effect on autophagy, both at the initiation and termination stages, makes this compound a unique tool for studying cellular degradation pathways.

Preliminary research has explored the utility of this compound in a variety of contexts, including sensitizing cancer cells to radiation, protecting skin cells from UV-induced damage, and potentially reversing cellular senescence.[6][7] This guide will synthesize the available quantitative data, provide detailed experimental methodologies, and visualize the key signaling pathways and workflows associated with this compound research.

Core Mechanisms of Action

This compound's biological effects are primarily attributed to its influence on two interconnected cellular processes: mTOR signaling and autophagy.

mTOR Activation

This compound is widely recognized as an activator of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[2] It promotes the phosphorylation of mTOR at Ser2448 and its downstream effectors, such as p70S6K and 4E-BP1.[6][8] While the precise binding site is still under investigation, it is believed to interact with the ATP-binding domain of mTOR.[3]

Autophagy Inhibition

The most well-characterized effect of this compound is its potent inhibition of autophagy.[4][5] Unlike many other autophagy modulators that target the initial stages of autophagosome formation, this compound acts at the final step, preventing the fusion of autophagosomes with lysosomes.[4][5] This blockade leads to the accumulation of autophagosomes, a hallmark that can be observed and quantified experimentally.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro studies.

Table 1: Effects of this compound on mTOR Signaling Pathway

| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |

| Ac2F (rat liver) | 1-10 µM this compound, 1 hr | p-mTOR (Ser2448)/total mTOR | Dose-dependent increase | [8] |

| Ac2F (rat liver) | 1-10 µM this compound, 1 hr | p-4E-BP1 (Thr37/46)/total 4E-BP1 | Dose-dependent increase | [8] |

| CT26 (murine colon carcinoma) | 10 µM this compound + 6 Gy radiation | p-mTOR levels | ~1.5-fold increase | [6] |

| LLC (murine Lewis lung carcinoma) | 10 µM this compound + 6 Gy radiation | p-mTOR levels | Significant increase | [6] |

| Human Ovarian Tissue | 1, 3, 10 µM this compound | p-mTOR, p-rpS6 levels | Dose-dependent increase | [9] |

Table 2: Effects of this compound on Autophagy

| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |

| Ac2F (rat liver) | 0.5-10 µM this compound, 6 hr | LC3-II/LC3-I ratio | Dose-dependent increase | [4] |

| Ac2F (rat liver) | 2 µM this compound, 1, 6, 12 hr | LC3-II/LC3-I ratio | Time-dependent increase | [4] |

| Ac2F (rat liver) | 2 µM this compound + Bafilomycin A1 | Autophagic flux (LC3-II turnover) | Decreased autophagic flux | [4] |

Table 3: Effects of this compound on Cell Viability, Apoptosis, and Senescence

| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |

| CT26 (murine colon carcinoma) | 1-10 µM this compound | Cell Growth | Dose-dependent inhibition | [6] |

| LLC (murine Lewis lung carcinoma) | 1-10 µM this compound | Cell Growth | Dose-dependent inhibition | [6] |

| CT26 (murine colon carcinoma) | 10 µM this compound + 6 Gy radiation | Early Apoptosis (Annexin V+) | Significant increase vs. radiation alone | [6] |

| LLC (murine Lewis lung carcinoma) | 10 µM this compound | Early Apoptosis (Annexin V+) | Significant increase | [6] |

| CT26 (murine colon carcinoma) | 10 µM this compound + 6 Gy radiation | Senescence (SA-β-gal+) | Significant increase | [6] |

| LLC (murine Lewis lung carcinoma) | 10 µM this compound + 6 Gy radiation | Senescence (SA-β-gal+) | Significant increase | [6] |

| Ac2F (rat liver) | >20 µM this compound, 24 hr | Cell Viability | ~20% decrease | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and this compound Treatment

-

Cell Lines: CT26, LLC, Ac2F, or other cell lines of interest.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[2] Store at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. For control cells, use a medium containing the same concentration of DMSO.

Western Blot Analysis of mTOR Pathway Activation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Autophagy Flux Assay

-

Principle: To distinguish between increased autophagosome formation and decreased autophagosome degradation, an autophagy flux assay is performed using a lysosomal inhibitor like Bafilomycin A1.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

In the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.

-

Harvest cell lysates and perform Western blot analysis for LC3-II levels.

-

-

Interpretation: A further increase in LC3-II levels in the presence of Bafilomycin A1 indicates an active autophagic flux. If this compound treatment alone causes LC3-II accumulation, and there is no further increase with Bafilomycin A1, it confirms that this compound blocks autophagosome degradation.[4]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

-

Fixation: Wash cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[10]

-

Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution at 37°C (without CO2) for 12-16 hours.[10]

-

Staining Solution Recipe (for 1 ml):

-

1 mg of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

-

Imaging: Acquire images using a bright-field microscope. Senescent cells will stain blue.

Signaling Pathways and Experimental Workflows

This compound-Induced mTOR Signaling Pathway

Caption: this compound activates mTORC1, leading to cell growth.

This compound's Dual Role in Autophagy Regulation

Caption: this compound inhibits both autophagy initiation and fusion.

Experimental Workflow for Investigating this compound's Effects on Cancer Cell Radiosensitivity

Caption: Workflow for this compound radiosensitivity studies.

Novel Research Areas

Preliminary studies suggest that the utility of this compound extends beyond its effects on cancer cells and autophagy.

Cellular Senescence

This compound, particularly in combination with stressors like radiation, has been shown to induce cellular senescence.[6] This is a state of irreversible growth arrest that can act as a tumor-suppressive mechanism. The induction of senescence by this compound appears to be linked to increased oxidative stress and the stabilization of p21.[6] This opens up possibilities for its use in pro-senescence therapies for cancer.

UV-Induced Skin Damage

Research has demonstrated that this compound can protect skin cells from UV-induced damage.[7] It achieves this by activating the mTOR-Nrf2 signaling pathway, which upregulates antioxidant defenses and reduces the production of reactive oxygen species (ROS) and DNA damage.[7] These findings suggest a potential role for this compound in photoprotective strategies.

Premature Ovarian Insufficiency

In the context of reproductive health, this compound has been investigated for its ability to promote the development of primordial follicles in cases of premature ovarian insufficiency.[9] By activating the mTOR pathway in ovarian tissue, this compound was shown to increase ovarian weight, restore endocrine function, and promote follicle growth in a mouse model.[9]

Neurodegenerative and Metabolic Disorders

While research is still in its early stages, the central role of mTOR and autophagy in neurodegenerative diseases and metabolic disorders suggests that this compound could be a valuable research tool in these areas. Dysregulated mTOR signaling and impaired autophagy are implicated in conditions like Alzheimer's disease, Parkinson's disease, and diabetes.[11] this compound could be used to dissect the complex interplay between these pathways in disease models. For instance, in a model of diabetic retinopathy, this compound showed a protective effect on retinal ganglion cells.[11]

Conclusion and Future Directions

This compound is a versatile and potent modulator of fundamental cellular processes. Its dual action as an mTOR activator and a late-stage autophagy inhibitor provides a unique tool for researchers studying cell growth, metabolism, and degradation. The preliminary studies highlighted in this guide demonstrate its potential in diverse research areas, from oncology to dermatology and reproductive medicine.

Future research should focus on several key areas:

-

Elucidating Off-Target Effects: A comprehensive understanding of this compound's binding partners and potential off-target effects is crucial for its development as a therapeutic agent.

-

In Vivo Studies: More extensive in vivo studies are needed to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound in animal models of various diseases.

-

Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents, as demonstrated with radiation, could lead to novel and more effective treatment strategies.

-

Exploring Novel Applications: The role of mTOR and autophagy in a wide range of pathologies suggests that the applications of this compound are far from fully explored. Further investigation into its effects on neuroinflammation, cardiovascular diseases, and other age-related conditions is warranted.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this compound. As our understanding of this intriguing molecule grows, so too will its applications in advancing biomedical research and developing novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 6. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 9. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]

- 10. buckinstitute.org [buckinstitute.org]

- 11. mTOR-dependent dysregulation of autophagy contributes to the retinal ganglion cell loss in streptozotocin-induced diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell-Permeable Properties of MHY1485

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of MHY1485

A foundational aspect of any cell-permeable compound is its physicochemical profile, which governs its ability to passively diffuse across the lipid bilayer of the cell membrane. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁N₇O₄ | [3] |

| Molecular Weight | 387.39 g/mol | [4] |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol. | [3] |

| Appearance | Pale yellow solid | [4] |

| Purity | >98% | [3] |

Mechanism of Action: Intracellular Targeting

The cell-permeable nature of this compound is fundamentally demonstrated by its direct interaction with intracellular targets and the subsequent modulation of complex signaling cascades.

mTOR Activation

This compound functions as a potent activator of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3] Upon entering the cell, this compound is thought to interact with the mTOR complex, possibly through an allosteric mechanism or by influencing upstream signaling pathways like PI3K/Akt, leading to the phosphorylation of mTOR at Ser2448.[1][3] This activation subsequently triggers the phosphorylation of downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), initiating a cascade of events that promote protein synthesis and cell growth.[1][5][6]

Inhibition of Autophagy

A key consequence of mTOR activation by this compound is the inhibition of autophagy, a cellular degradation process. The primary mechanism of this inhibition is the suppression of fusion between autophagosomes and lysosomes.[1][2][7] This blockade prevents the degradation of autophagosomal cargo, leading to the accumulation of autophagosomes within the cell, a hallmark that can be visualized and quantified.[1][2]

Quantitative Data on Intracellular Effects

The intracellular activity of this compound has been quantified in various studies, providing concrete evidence of its cell permeability and biological function.

Dose-Dependent Activation of mTOR Signaling

The activation of the mTOR pathway by this compound is a dose-dependent process. Studies have shown a significant increase in the phosphorylation of mTOR and its downstream targets at varying concentrations of this compound.

| Cell Line | Concentration | Effect on mTOR Pathway | Reference |

| Ac2F Rat Hepatocytes | 0.5 - 2 µM | Increased phosphorylation of mTOR (Ser2448) and 4E-BP1. | [1] |

| Human Ovarian Tissue | 1 - 10 µM | Dose-dependent increase in phosphorylation of mTOR and rpS6. | [5] |

| CT26 & LLC Cancer Cells | 1 - 10 µM | Increased phosphorylation of mTOR, 4E-BP1, S6, and Akt. | [6] |

Dose- and Time-Dependent Inhibition of Autophagy

The inhibitory effect of this compound on autophagy, marked by the accumulation of the autophagosomal marker LC3-II, has been shown to be dependent on both the concentration and the duration of treatment.

| Cell Line | Concentration | Time | Effect on Autophagy | Reference |

| Ac2F Rat Hepatocytes | 2 µM | 1, 6, 12 h | Time-dependent increase in LC3-II/LC3-I ratio. | [1] |

| Ac2F Rat Hepatocytes | 0.5 - 5 µM | 6 h | Dose-dependent increase in LC3-II/LC3-I ratio. | [1] |

| BoMac Macrophages | 2 µM | 24 h | Increased p62, decreased LC3-II. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the observed effects of this compound. Below are protocols for key experiments cited in the literature.

Western Blot for mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of mTOR and its downstream effectors.

-

Cell Culture and Treatment: Plate cells (e.g., Ac2F rat hepatocytes) and grow to desired confluency. Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).[1]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands to determine the relative levels of protein phosphorylation.[1]

Autophagic Flux Assay

This assay measures the rate of autophagy by observing the accumulation of LC3-II in the presence and absence of lysosomal inhibitors.

-

Cell Culture and Treatment: Culture cells (e.g., Ac2F) and treat with this compound (e.g., 2 µM) for a set duration (e.g., 6 hours). For the final 1-2 hours of incubation, add a lysosomal inhibitor such as bafilomycin A1 (10 nM) or chloroquine (100 µM) to a subset of the wells.[1]

-

Protein Extraction and Western Blot: Harvest the cells and perform Western blotting as described above, using a primary antibody specific for LC3.

-

Analysis: Compare the levels of LC3-II between the different treatment groups. An increase in LC3-II upon treatment with a lysosomal inhibitor indicates active autophagic flux. This compound has been shown to suppress the further accumulation of LC3-II in the presence of these inhibitors, indicating a blockage of the autophagic process.[1]

Live-Cell Imaging of Autophagosome-Lysosome Fusion

This method directly visualizes the effect of this compound on the final stage of autophagy.

-

Cell Transfection and Staining: Transfect cells (e.g., Ac2F) with a vector expressing a fluorescently tagged LC3 protein (e.g., AdGFP-LC3) to visualize autophagosomes.[1] To visualize lysosomes, incubate the cells with a lysosomotropic dye such as LysoTracker Red.[1][9][10]

-

Treatment: Treat the cells with this compound (e.g., 2 µM) for the desired time (e.g., 6 hours). Starvation media can be used to induce autophagy.[1]

-

Confocal Microscopy: Acquire live-cell confocal microscopy images of the GFP-LC3 (green) and LysoTracker (red) signals.

-

Co-localization Analysis: Analyze the merged images to assess the degree of co-localization (yellow) between autophagosomes and lysosomes. A decrease in co-localization in this compound-treated cells compared to controls indicates an inhibition of autophagosome-lysosome fusion.[1]

Conclusion

This compound is a well-established cell-permeable molecule that serves as a powerful tool for investigating the intricate relationship between mTOR signaling and autophagy. Its ability to readily enter cells and exert specific biological effects is consistently demonstrated across a range of cell types and experimental conditions. While direct quantitative permeability data is currently lacking in the public domain, the wealth of information on its intracellular activities provides strong evidence for its cell-permeable properties. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies and for drug development professionals to consider its potential applications. Further studies to quantify its permeability using standard in vitro models would be a valuable addition to the existing body of knowledge.

References

- 1. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. This compound ≥97% (HPLC), solid, mTOR activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Live-cell imaging of autophagy induction and autophagosome-lysosome fusion in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live-cell imaging of autophagy induction and autophagosome-lysosome fusion in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

MHY1485: An In-depth Technical Guide on its Impact on Cellular Signaling Pathways Downstream of mTOR

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule that has garnered significant interest in cellular biology and drug development due to its function as a robust activator of the mammalian target of rapamycin (mTOR).[1] This technical guide provides a comprehensive overview of the impact of this compound on cellular signaling pathways downstream of mTOR, with a particular focus on its modulation of autophagy and apoptosis. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling cascades and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating mTOR signaling and for professionals in the field of drug discovery and development.

Introduction to this compound and mTOR

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control a wide array of downstream cellular processes. mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

This compound has been identified as a potent activator of mTOR.[1] Its morpholino triazine structure is known to bind to mTOR, leading to the phosphorylation and activation of mTOR itself and its downstream effectors.[2][3] The primary mechanism of this compound-induced mTOR activation involves the phosphorylation of mTOR at Ser2448.[2] This activation has profound consequences for several cellular pathways, most notably autophagy and apoptosis.

This compound's Impact on Downstream mTOR Signaling

This compound treatment leads to the activation of both mTORC1 and mTORC2, evidenced by the phosphorylation of their respective downstream targets.[3]

Activation of the mTORC1 Pathway

This compound treatment has been shown to dose-dependently increase the phosphorylation of key mTORC1 substrates:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 at Thr389 is a hallmark of mTORC1 activation.[3]

-

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): this compound treatment increases the phosphorylation of 4E-BP1 at Thr37/46, which leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), thereby promoting cap-dependent translation.[2]

-

Ribosomal protein S6 (rpS6): As a downstream target of S6K1, rpS6 phosphorylation is also increased following this compound treatment.[4]

Activation of the mTORC2 Pathway

Evidence suggests that this compound can also activate mTORC2, as indicated by the increased phosphorylation of Akt at Ser473.[3] This highlights the broad-spectrum activating effect of this compound on mTOR signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key downstream signaling molecules and cellular processes as reported in various studies.

| Table 1: Effect of this compound on mTORC1 Signaling Pathway | |||

| Target Protein | Cell Line | This compound Concentration | Fold Change (vs. Control) |

| p-mTOR (Ser2448)/mTOR | Ac2F | 0.5 µM | ~1.5[2] |

| 1 µM | ~2.0[2] | ||

| 2 µM | ~2.5[2] | ||

| p-4E-BP1 (Thr37/46)/4E-BP1 | Ac2F | 0.5 µM | ~1.2[2] |

| 1 µM | ~1.8[2] | ||

| 2 µM | ~2.2[2] | ||

| p-S6K1 (Thr389)/S6K1 | RSC96 | 10 µM | Increased expression observed[5] |

| p-rpS6/rpS6 | Human Ovarian Tissue | 1 µM | Increased[4] |

| 3 µM | Increased (dose-dependent)[4] | ||

| 10 µM | Maximally Increased[4] |

| Table 2: Effect of this compound on Autophagy | |||

| Parameter | Cell Line | This compound Concentration | Fold Change (vs. Control) |

| LC3-II/LC3-I Ratio | Ac2F | 0.5 µM | ~1.5[6] |

| 1 µM | ~2.5[6] | ||

| 2 µM | ~3.5[6] | ||

| 5 µM | ~4.0[6] | ||

| p62/SQSTM1 | BoMac | 2 µM | Increased protein abundance[7] |

| Table 3: Effect of this compound on Apoptosis and Cell Viability | |||

| Parameter | Cell Line | This compound Concentration | Effect |

| Early Apoptotic Cells (Annexin V+) | LLC | 10 µM | Significant increase[8] |

| Sub-G1 Population | CT26 & LLC | 10 µM (with X-irradiation) | Increased proportion[8] |

| Cell Viability | Chicken Granulosa Cells | 100 mmol/L | Significantly elevated[9] |

| Apoptosis Rate | Chicken Granulosa Cells | 100 mmol/L | Significantly reduced[9] |

Impact on Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. mTORC1 is a potent inhibitor of autophagy. By activating mTORC1, this compound effectively suppresses autophagy.[6][10] The primary mechanism of this inhibition is the prevention of the fusion between autophagosomes and lysosomes, leading to an accumulation of autophagosomes.[6][8][11] This is evidenced by a dose- and time-dependent increase in the LC3-II/LC3-I ratio and the accumulation of p62/SQSTM1, a protein that is normally degraded during autophagy.[6][7]

Role in Apoptosis

The effect of this compound on apoptosis is more complex and appears to be context-dependent. While mTOR activation is generally considered to promote cell survival, some studies have shown that this compound can enhance apoptosis, particularly in combination with other treatments like X-irradiation.[8] In certain cancer cell lines, this compound treatment alone or in combination with radiation has been shown to increase the population of early apoptotic cells and the sub-G1 cell cycle fraction, indicative of apoptosis.[8] Conversely, in other cell types, such as chicken granulosa cells, this compound has been reported to reduce the rate of apoptosis.[9]

Experimental Protocols

Western Blotting for mTOR Pathway Activation

Objective: To quantify the phosphorylation status of mTOR and its downstream effectors.

Materials:

-

Cell lysates prepared in RIPA buffer.

-

Protein concentration determination kit (e.g., BCA assay).

-

SDS-PAGE gels (10-12%).

-

PVDF membranes.

-

Blocking buffer (5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-S6K1 (Thr389), anti-S6K1, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin) and the total protein as appropriate.[12]

Immunofluorescence for Autophagy Analysis

Objective: To visualize the formation of autophagosomes (LC3 puncta).

Materials:

-

Cells cultured on coverslips.

-

Paraformaldehyde (4%) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody (anti-LC3B).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Treat cells on coverslips with this compound.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Block with blocking solution for 30 minutes.

-

Incubate with anti-LC3B antibody for 1 hour.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

-

Quantify the number and intensity of LC3 puncta per cell.[13]

Flow Cytometry for Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Treat cells with this compound.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15]

Visualizations

Caption: this compound activates the mTORC1 signaling pathway.

Caption: this compound inhibits autophagy by blocking autophagosome-lysosome fusion.

Caption: Workflow for Western blot analysis of mTOR pathway activation.

Conclusion

This compound serves as a valuable tool for elucidating the intricate roles of mTOR signaling in various cellular processes. Its ability to potently activate mTOR provides a clear mechanism for studying the downstream consequences on pathways such as autophagy and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding the multifaceted effects of mTOR activation. As research in this area continues, a deeper comprehension of this compound's impact will undoubtedly contribute to the development of novel therapeutic strategies targeting the mTOR pathway.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Increase of the LC3II/LC3I ratio and LC3II-positive vacuoles by this compound. - Public Library of Science - Figshare [plos.figshare.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation of MHY1485 in a UV-Induced Skin Damage Model: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial investigation of MHY1485 in a preclinical model of ultraviolet (UV)-induced skin cell damage. This compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1] Concurrently, it acts as an inhibitor of autophagy by preventing the fusion of autophagosomes with lysosomes.[2][3][4] This document summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the core signaling pathways and workflows involved in the protective effects of this compound against UV-induced cellular damage.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on skin cells subjected to UV radiation.

Table 1: Effect of this compound on UV-Induced Cell Death in Primary Human Skin Keratinocytes

| This compound Concentration (μM) | Cell Viability (MTT OD) following 20 mJ/cm² UV Radiation (Normalized to Control) |

| 0 (UV only) | ~50% |

| 1 | Increased |

| 10 | Significantly Increased |

| 50 | Maximally Increased |

Data synthesized from the description of a dose-dependent increase in cell viability.[2]

Table 2: Effect of this compound on UV-Induced Apoptosis in Human Skin Keratinocytes

| Treatment | Apoptosis Rate |

| Control | Baseline |

| This compound (10 μM) alone | No significant increase |

| UV Radiation (5-20 mJ/cm²) | Significant Increase |

| This compound (10 μM) + UV Radiation | Significantly Attenuated |

Based on qualitative descriptions of apoptosis attenuation.[5]

Table 3: Activation of mTOR Signaling by this compound in Skin Keratinocytes

| Protein | This compound Concentration (μM) | Phosphorylation Level (Fold Change vs. Control) |

| mTOR (Ser-2448) | 0.1 - 50 | Dose-dependent increase |

| S6K1 (Thr-389) | 0.1 - 50 | Dose-dependent increase |

| Akt (Ser-473) | 0.1 - 50 | Dose-dependent increase |

Data synthesized from descriptions of dose-dependent phosphorylation.[2]

Table 4: Activation of Nrf2 Signaling by this compound in Skin Keratinocytes

| Parameter | This compound Treatment | Observation |

| Nrf2 Phosphorylation (Ser-40) | Dose-dependent | Increased |

| Cytosolic Nrf2 Accumulation | Dose-dependent | Increased |

| Nuclear Nrf2 Translocation | Time-dependent | Increased |

| mRNA of Nrf2-target genes (HO-1, NQO1) | 10 μM | Significantly Increased |

Information compiled from the study by Yang et al., 2017.[2][6]

Table 5: Effect of this compound on UV-Induced Oxidative Stress and DNA Damage

| Parameter | Treatment | Outcome |

| Reactive Oxygen Species (ROS) Production | This compound (10 μM) + UV (20 mJ/cm²) | Dramatically Attenuated |

| DNA Single Strand Breaks (SSB) | This compound (10 μM) + UV (20 mJ/cm²) | Significantly Suppressed |

Based on findings that this compound suppresses UV-induced ROS and DNA damage.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatments

Primary human skin keratinocytes, HaCaT keratinocytes, and human skin fibroblasts are cultured in appropriate media. For experiments, cells are pre-treated with this compound (dissolved in DMSO) at specified concentrations (e.g., 1-50 μM) for a designated time (e.g., 30 minutes) before being subjected to UV radiation.[1][2] Control groups receive a corresponding volume of the vehicle (DMSO).

UVB Irradiation

Cells are exposed to a specific dose of UVB radiation (e.g., 20 mJ/cm²) using a calibrated UV lamp. The medium is removed and replaced with phosphate-buffered saline (PBS) during irradiation to avoid the absorption of UV by the medium. After irradiation, the PBS is replaced with fresh culture medium containing this compound or vehicle.

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat cells with this compound and/or UV radiation as described above.

-

After the desired incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assays (TUNEL and Annexin V Staining)

Apoptosis can be quantified using multiple methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation in apoptotic cells. Cells are fixed, permeabilized, and incubated with a mixture of TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.

Western Blot Analysis

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, Akt, and Nrf2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry is used for quantification.[7]

Real-Time Quantitative PCR (RT-qPCR)

-

Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for Nrf2-target genes (e.g., HMOX1 for HO-1, NQO1).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the relative mRNA expression using the 2-ΔΔCt method.

Reactive Oxygen Species (ROS) Detection

-

Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) for 30 minutes at 37°C.

-

Wash cells to remove excess dye.

-

Treat cells with this compound and/or UV radiation.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

DNA Single Strand Break (SSB) Assay

The "comet assay" (single-cell gel electrophoresis) is used to detect DNA SSBs.

-

Embed individual cells in agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with SSBs will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound activates mTORC1/2, leading to Nrf2 phosphorylation and nuclear translocation.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's protective effects against UV-induced skin cell damage.

References

- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 2. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling | Semantic Scholar [semanticscholar.org]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) this compound Ameliorates UV-induced Skin Cell Damages via [research.amanote.com]

MHY1485: A Technical Guide to its Discovery, Synthesis, and Application in mTOR Signaling and Autophagy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound MHY1485, a potent, cell-permeable activator of the mammalian target of rapamycin (mTOR) and an inhibitor of autophagy. This compound has emerged as a valuable tool for studying the intricate interplay between mTOR signaling and autophagic processes. This document details the discovery of this compound, its mechanism of action, a summary of its synthesis, and detailed experimental protocols for its application in cell biology research. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Background

This compound, with the chemical name 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, is a small molecule that was identified as a novel activator of mTOR.[1] Its discovery was significant as most pharmacological modulators of the mTOR pathway until that point were inhibitors. This compound's ability to activate mTOR signaling provided researchers with a new chemical probe to investigate the downstream consequences of mTOR activation in various cellular processes, most notably autophagy.[2]

Subsequent studies have demonstrated that this compound exerts a potent inhibitory effect on autophagy by impairing the fusion of autophagosomes with lysosomes, a critical step in the autophagic degradation pathway.[2][3] This dual activity as an mTOR activator and autophagy inhibitor makes this compound a unique tool for dissecting the complex and often reciprocal regulation between these two fundamental cellular processes. Its utility has been demonstrated in various research areas, including cancer biology, neurobiology, and reproductive medicine.[4]

Chemical and Physical Properties of this compound [1][4]

| Property | Value |

| Molecular Formula | C₁₇H₂₁N₇O₄ |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 326914-06-1 |

| Appearance | Pale yellow solid |

| Purity | >98% |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store lyophilized powder at room temperature. Once in solution, store at -20°C. |

Mechanism of Action

This compound's primary mechanism of action involves the activation of the mTOR signaling pathway.[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2. This compound has been shown to increase the phosphorylation of mTOR at Ser2448, a marker of its activation, as well as the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[5]

The activation of mTOR by this compound leads to the inhibition of autophagy.[2] Autophagy is a cellular self-degradation process that is essential for removing damaged organelles and protein aggregates, and for maintaining cellular homeostasis. The inhibitory effect of this compound on autophagy is mediated through the suppression of the fusion between autophagosomes and lysosomes.[2][3] This blockade leads to an accumulation of autophagosomes within the cell, which can be observed as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[3]

Synthesis of this compound

This compound is a synthetic compound based on a morpholino triazine structure.[3] The synthesis generally involves a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core.

Synthesis Scheme:

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published studies.

Cell Culture and this compound Treatment

This protocol is a general guideline and may require optimization for different cell lines.

Materials:

-

Cell line of interest (e.g., Ac2F rat hepatocytes, CT26 colon carcinoma, LLC Lewis lung carcinoma)

-

Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO. For example, to prepare a 10 mM stock, dissolve 5 mg of this compound (MW: 387.4 g/mol ) in 1.29 mL of DMSO. Aliquot and store at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete growth medium. Remove the old medium from the cells, wash with PBS if necessary, and add the this compound-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) depending on the experimental endpoint. For control cells, use a medium containing the same concentration of DMSO as the this compound-treated cells.

Quantitative Data on this compound Concentrations and Treatment Times

| Cell Line | Concentration Range | Treatment Time | Observed Effect | Reference |

| Ac2F (rat hepatocytes) | 1-10 µM | 1-12 h | Increased p-mTOR, increased LC3-II/I ratio | [3] |

| CT26 (murine colon carcinoma) | 1-10 µM | 24-72 h | Inhibition of cell growth | |

| LLC (Lewis lung carcinoma) | 1-10 µM | 24-72 h | Inhibition of cell growth | |

| Human Ovarian Tissue | 1-20 µM | 2-3 h | Increased p-mTOR, p-S6K1, and p-rpS6 | [6] |

Western Blot Analysis of mTOR Signaling and Autophagy

This protocol allows for the detection of changes in protein expression and phosphorylation states following this compound treatment.

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-LC3B, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Effects of this compound on Key Proteins

| Protein | Cell Line | This compound Concentration | Treatment Time | Observed Change | Reference |

| p-mTOR (Ser2448) | Ac2F | 2 µM | 1 h | ~2.5-fold increase | [3] |

| LC3-II/I Ratio | Ac2F | 2 µM | 6 h | ~3-fold increase | [3] |

| p-S6K1 | Human Ovarian Tissue | 10 µM | 3 h | Significant increase | [6] |

| p62 | BoMac | 2 µM | 24.5 h | Increased protein abundance | [7] |

Conclusion

This compound is a valuable and versatile research tool for investigating the roles of mTOR signaling and autophagy in cellular physiology and pathology. Its ability to activate mTOR and concurrently inhibit a late stage of autophagy provides a unique experimental paradigm. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling further discoveries in the complex and interconnected fields of cell growth, metabolism, and degradation. Researchers are encouraged to consult the primary literature for further details and specific applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]

- 6. 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine [myskinrecipes.com]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on MHY1485 and Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule widely recognized as an activator of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1] This technical guide provides an in-depth overview of the foundational research on this compound, with a specific focus on its effects on cell proliferation. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. While initially characterized as an mTOR activator and an inhibitor of autophagy by blocking the fusion of autophagosomes and lysosomes, recent studies have revealed a more complex role for this compound in cell proliferation, including paradoxical anti-proliferative effects in certain cancer cell lines, particularly when used in combination with other therapeutic agents.[2][3] This guide aims to equip researchers with a comprehensive understanding of this compound's mechanisms of action to facilitate further investigation and potential therapeutic applications.

Core Concepts: this compound's Mechanism of Action

This compound is a synthetic compound that activates the mTOR signaling pathway.[1] mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes including cell growth, proliferation, and autophagy.[1] this compound has been shown to suppress autophagy by activating mTOR and inhibiting the fusion between autophagosomes and lysosomes.[1]

Paradoxically, despite its role as an mTOR activator which is typically associated with promoting cell growth, this compound has demonstrated anti-proliferative and radiosensitizing effects in various cancer cell lines.[2][3][4] This suggests that this compound may have mechanisms of action distinct from its established role in mTOR activation or that the consequences of mTOR hyperactivation can be context-dependent, leading to outcomes like apoptosis and senescence.[3]

Quantitative Data on Cell Proliferation

The following tables summarize the quantitative effects of this compound on the proliferation of various cancer cell lines as reported in foundational studies.

Table 1: Effect of this compound on Murine Colon Carcinoma (CT26) Cell Growth

| Treatment | Concentration (µM) | Observation | Reference |

| This compound alone | 5 | Significantly delayed cell growth compared to no treatment. | [3] |

| This compound alone | 10 | Significantly delayed cell growth compared to no treatment. | [3] |

| This compound + Radiation (6 Gy) | 1 | Significantly delayed cell growth compared to radiation alone. | [3] |

| This compound + Radiation (6 Gy) | 5 | Significantly delayed cell growth compared to radiation alone. | [3] |

| This compound + Radiation (6 Gy) | 10 | Significantly delayed cell growth compared to radiation alone. | [3] |

Table 2: Effect of this compound on Lewis Lung Carcinoma (LLC) Cell Growth

| Treatment | Concentration (µM) | Observation | Reference |

| This compound alone | ≥ 1 | Significantly delayed cell growth under both non-irradiation and irradiation conditions. | [2][3] |

| This compound | - | Showed greater growth inhibitory effects with LLC than with CT26, suggesting LLC is more sensitive. | [2][3] |

Table 3: Effect of this compound on Human Hepatocellular Carcinoma (HepG2) Cells

| Treatment | Observation | Reference |

| This compound | Can inhibit the proliferation and growth of liver cancer cells. | [2] |

| This compound + Adriamycin (ADM) | Effectively inhibits the tolerance of HepG2/ADM cells to ADM and enhances the efficacy of ADM. | [2][5] |

Signaling Pathways and Experimental Workflows

This compound-Modulated mTOR Signaling Pathway

This compound activates the mTOR pathway, which in turn influences several downstream effectors that regulate cell proliferation, growth, and autophagy.

Caption: this compound activates mTORC1, promoting cell growth and inhibiting autophagy.

Experimental Workflow: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for determining cell viability in response to this compound using an MTT assay.

Detailed Experimental Protocols

Cell Proliferation and Viability (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of compounds on cell lines.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-